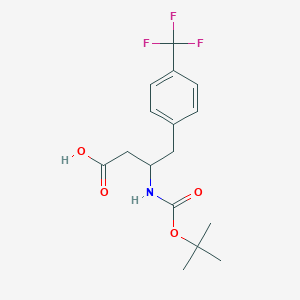

(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyric acid backbone. This compound is often used in peptide synthesis and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents such as toluene and reagents like benzoyl chloride in the presence of pyridine .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

- Boc-4-(trifluoromethyl)-L-β-phenylalanine

- 4-(trifluoromethyl)-D-phenylalanine

- Boc-3-methyl-β-phenylalanine

- Boc-2-(trifluoromethyl)-β-Homophe-OH

Uniqueness

Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable tool in various research applications.

Biological Activity

(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH, also known as (R)-Boc-4-(trifluoromethyl)-beta-phenylalanine, is a synthetic compound notable for its unique trifluoromethyl group and its applications in peptide synthesis and medicinal chemistry. The molecular formula of this compound is C15H18F3NO4, with a molecular weight of approximately 333.3 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The trifluoromethyl group enhances the lipophilicity and bioactivity of this compound, making it a valuable building block in the design of biologically active molecules. The compound can be synthesized through various methods, often involving standard coupling reactions in peptide synthesis.

Synthesis Methods

- Peptide Coupling : Utilizes standard coupling reagents to form peptide bonds.

- Protective Group Strategies : Employs protecting groups like Boc (tert-butyloxycarbonyl) to facilitate selective reactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Interaction studies focus on its binding affinity to proteins or receptors, which are assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies help elucidate the compound's mechanism of action and its potential as a drug candidate.

Binding Affinity and Target Interactions

The binding interactions of this compound with specific proteins are critical for understanding its biological implications. For instance, comparative studies with structurally similar compounds reveal variations in binding affinities that influence their biological activity.

Comparative Binding Affinity Table

| Compound Name | Binding Affinity (nM) | Unique Aspects |

|---|---|---|

| This compound | TBD | Enhanced lipophilicity due to trifluoromethyl group |

| Boc-D-b-Phe(4-CF3)-OH | TBD | Similar structure; potential differences in activity |

| Boc-L-β-homophenylalanine | TBD | L-isomer variant; may exhibit different properties |

Therapeutic Applications

Research indicates that this compound could serve as a lead compound in drug development due to its favorable pharmacological properties. Its lipophilicity allows for better membrane penetration, enhancing bioavailability in therapeutic contexts.

Case Studies

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Further investigations are needed to quantify its Minimum Inhibitory Concentration (MIC) values.

- Cancer Research : The compound's ability to inhibit specific cancer cell lines has been explored, showing promise as a potential anticancer agent.

Future Directions

Ongoing research aims to optimize the synthesis and enhance the biological activity of this compound by modifying its structure or exploring its derivatives. Comprehensive studies focusing on pharmacokinetics and toxicity profiles will be essential for advancing this compound into clinical applications.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKHDUXBBWVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.